In-Depth Technical Guide: 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS No. 102570-64-9)
In-Depth Technical Guide: 4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS No. 102570-64-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-(Pyrimidine-2,5-diyl)dianiline, also known as 2,5-Bis(4-aminophenyl)-pyrimidine, is a heterocyclic aromatic compound with the chemical formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g/mol .[1][2] Its structure, featuring a central pyrimidine core substituted with two aniline rings, positions it as a member of the broader class of diarylpyrimidines. While specific research on this particular molecule is limited in publicly available literature, the diarylpyrimidine scaffold is of significant interest in medicinal chemistry due to its proven utility as a pharmacophore in a variety of therapeutic agents. This guide provides a comprehensive overview of the available information on 4,4'-(Pyrimidine-2,5-diyl)dianiline, including its chemical properties and a detailed, representative synthetic protocol. Furthermore, it explores the well-documented biological activities of structurally related diarylpyrimidines, offering insights into the potential applications and signaling pathways that could be modulated by this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 4,4'-(Pyrimidine-2,5-diyl)dianiline is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 102570-64-9 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₄ | [1][2] |
| Molecular Weight | 262.31 g/mol | [1] |
| IUPAC Name | 4,4'-(Pyrimidine-2,5-diyl)dianiline | |
| Synonyms | 2,5-Bis(4-aminophenyl)-pyrimidine | [1] |
| Physical State | Solid | |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocol
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which is a widely used and versatile method for such transformations. This protocol is adapted from general procedures for the synthesis of similar 2,5-diarylpyrimidines.
Representative Synthesis Workflow
Caption: Representative workflow for the synthesis of 4,4'-(Pyrimidine-2,5-diyl)dianiline via a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Representative)
Materials:
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2,5-Dichloropyrimidine or 2,5-Dibromopyrimidine
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or 4-aminophenylboronic acid)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
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Toluene or 1,4-Dioxane (anhydrous)
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihalopyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.2 eq), and potassium carbonate (3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (or 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4,4'-(Pyrimidine-2,5-diyl)dianiline.
Potential Biological Activities and Signaling Pathways
While no specific biological data for 4,4'-(Pyrimidine-2,5-diyl)dianiline has been identified in the reviewed literature, the diarylpyrimidine scaffold is a well-established "privileged structure" in drug discovery, known to interact with various biological targets, particularly protein kinases.
Potential as a Kinase Inhibitor
Many diarylpyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
